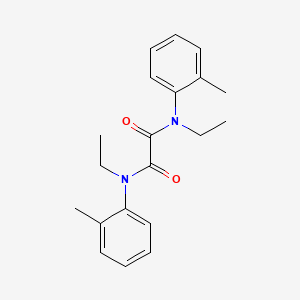

N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide

Description

Significance of N,N'-Disubstituted Oxamides in Contemporary Chemical Research

N,N'-disubstituted oxamides, characterized by a central diamide (B1670390) of oxalic acid with substituents on the nitrogen atoms, are a class of compounds with considerable importance in modern chemistry. Their utility stems from the unique properties of the oxalamide moiety, which can engage in robust hydrogen bonding. mdpi.com This feature makes them excellent building blocks in the field of crystal engineering and materials science, where they can direct the self-assembly of molecules into well-defined supramolecular structures. mdpi.com

The applications for this class of compounds are extensive and varied:

Coordination Chemistry : The oxalamide unit can act as a bridging ligand, facilitating the formation of polynuclear metal complexes with elements like rhenium, ruthenium, and manganese. mdpi.com

Organic Synthesis : These compounds serve as valuable precursors and intermediates for synthesizing other chemicals, including biologically active molecules and widely used agents like ethylene (B1197577) glycol. mdpi.commdpi.com

Materials Science : The capacity for self-complementary hydrogen bonding allows oxalamides to be used in the development of organic gelators and other advanced materials. mdpi.com

Medicine : The oxamide (B166460) framework is present in various compounds explored for their biological activity. mdpi.commdpi.com

The synthesis of N,N'-disubstituted oxamides is often achieved through established chemical reactions, such as the reaction of diethyl oxalate (B1200264) with a suitable amine. mdpi.commdpi.com This accessibility allows for the creation of a wide library of derivatives with tailored properties.

Contextualization of N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide: Structural Features and Research Relevance

This compound is a specific member of the N,N'-disubstituted oxamide family. Its structure is distinguished by the presence of both ethyl and o-tolyl groups attached to the nitrogen atoms of the central oxamide core.

Structural Features: The molecule's architecture consists of a central C2N2O2 oxamide backbone. Unlike simpler N,N'-disubstituted oxamides where each nitrogen is bonded to one substituent and one hydrogen, in this compound, each nitrogen atom is tertiary, bonded to an ethyl group, an o-tolyl group, and a carbonyl carbon. This tetra-substituted nature prevents the formation of intermolecular hydrogen bonds that are characteristic of secondary oxamides. mdpi.com The presence of the bulky o-tolyl groups likely imparts significant steric influence on the molecule's conformation and reactivity.

Below are the key identifiers for this compound.

| Property | Value |

| CAS Number | 14288-18-7 sigmaaldrich.com |

| Linear Formula | C20H24N2O2 sigmaaldrich.com |

| Molecular Weight | 324.42 g/mol |

Note: This table is interactive.

Research Relevance: While specific research applications for this compound are not widely documented in available literature, its structural components suggest potential areas of scientific interest. The general class of N,N-disubstituted amides has been investigated for roles in the extraction of metal ions, such as actinides. acs.org Furthermore, aryl-substituted oxamides and their thio-analogues have been utilized in creating metal complexes with interesting properties, such as those exhibiting mesogenic (liquid crystal) behavior. researchgate.net The combination of the oxamide core with aromatic tolyl groups in this compound provides a structural motif that could be explored for applications in coordination chemistry and materials science, similar to its parent class of compounds.

Structure

3D Structure

Properties

CAS No. |

14288-18-7 |

|---|---|

Molecular Formula |

C20H24N2O2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N,N'-diethyl-N,N'-bis(2-methylphenyl)oxamide |

InChI |

InChI=1S/C20H24N2O2/c1-5-21(17-13-9-7-11-15(17)3)19(23)20(24)22(6-2)18-14-10-8-12-16(18)4/h7-14H,5-6H2,1-4H3 |

InChI Key |

UOZGBWBBIDONML-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C(=O)N(CC)C2=CC=CC=C2C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N,n Diethyl N,n Di O Tolyl Oxamide

Classical Synthesis Routes for N,N'-Diaryloxamides

Traditional methods for synthesizing N,N'-diaryloxamides, including the target compound, primarily rely on two well-established reactions: the amidation of diester oxalates and the acylation of amines using oxalyl chloride.

Amidation Reactions Utilizing Diester Oxalates

A common and historical route to N,N'-disubstituted oxamides involves the reaction of a diester oxalate (B1200264), such as dimethyl oxalate or diethyl oxalate, with a corresponding secondary amine. google.commdpi.com This reaction is a type of nucleophilic acyl substitution.

In the synthesis of N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide, N-ethyl-o-toluidine would be the secondary amine. The general mechanism involves the nucleophilic attack of the nitrogen atom of the amine on one of the carbonyl carbons of the diester oxalate. This is followed by the elimination of an alcohol molecule (e.g., methanol (B129727) or ethanol). The reaction is typically carried out by heating the reactants, sometimes in a suitable solvent like toluene (B28343) or ethanol. google.commdpi.com To drive the reaction to completion, the alcohol byproduct is often removed by distillation. google.com

For instance, a general procedure for a similar compound, N,N'-di-p-tolyl oxamide (B166460), involves slowly adding dimethyl oxalate to a solution of para-toluidine in toluene and heating the mixture to reflux. google.com The methanol produced is distilled off to push the equilibrium towards the product. google.com A similar principle would apply to the synthesis of the target compound.

Table 1: General Conditions for Amidation of Diester Oxalates

| Reactants | Solvent | Conditions | Byproduct |

|---|

Acylation with Oxalyl Chloride and Amines

Another prevalent method for synthesizing N,N'-diaryloxamides is the acylation of a secondary amine with oxalyl chloride. sld.cu This method is often faster and can be performed at lower temperatures compared to the diester route. Oxalyl chloride is a highly reactive diacyl chloride, making it a potent acylating agent.

The reaction mechanism involves the nucleophilic attack of the secondary amine, N-ethyl-o-toluidine, on one of the carbonyl carbons of oxalyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, forming the amide bond. This process is repeated on the second carbonyl group to yield the final N,N'-disubstituted oxamide. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. chemguide.co.uk The formation of a salt between the base and HCl drives the reaction forward.

This method is advantageous for its high reactivity, but it also has drawbacks, including the use of the highly toxic and moisture-sensitive reagent, oxalyl chloride, and the production of corrosive HCl gas. sld.curesearchgate.net

Table 2: General Conditions for Acylation with Oxalyl Chloride

| Reactants | Base | Byproduct | Considerations |

|---|

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing synthetic protocols is crucial for maximizing product yield and purity while minimizing costs and environmental impact. For the synthesis of N,N'-diaryloxamides, several factors can be adjusted.

In the diester oxalate method, the reaction temperature and the efficiency of byproduct removal are key variables. google.com For instance, gradually increasing the temperature during the reaction can help to drive off the alcohol byproduct more effectively, leading to higher conversion rates. chemicalbook.com The choice of solvent can also play a role; a solvent that forms an azeotrope with the alcohol byproduct can facilitate its removal.

For the oxalyl chloride method, the choice of base and the reaction temperature are critical. A hindered base might be used to avoid side reactions. The reaction is often run at low temperatures to control its exothermicity and prevent the formation of byproducts. The order of addition of reagents is also important; typically, the oxalyl chloride is added slowly to a solution of the amine and the base.

Recent studies on related amide syntheses have explored various coupling agents to improve efficiency and reduce the harshness of the reaction conditions. nih.gov While not specific to this compound, these advanced methods, such as the use of coupling agents like HATU or PyAOP, could potentially be adapted to optimize its synthesis, especially for sterically hindered substrates. nih.gov

Emerging and Sustainable Synthetic Approaches for Oxamide Derivatives

In line with the growing emphasis on green chemistry, new methods for amide bond formation are being developed that are more environmentally friendly and efficient.

Green Chemistry Principles in Oxamide Synthesis (e.g., H₂O₂-promoted oxidative amidation)

A notable green approach to unsymmetrical oxamides is the hydrogen peroxide (H₂O₂)-promoted oxidative amidation of 2-oxoaldehydes with amines. researchgate.netgeneseo.edu This method operates at room temperature under metal-free conditions and uses H₂O₂ as a clean oxidant, with water being the only byproduct. researchgate.netgeneseo.edursc.org This strategy offers a broad substrate scope and represents an attractive avenue for the synthesis of oxamide derivatives. researchgate.netgeneseo.edu While this has been demonstrated for unsymmetrical oxamides, its adaptation for symmetrical diaryloxamides could be a promising area of research.

Another sustainable approach is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by a ruthenium pincer complex, which produces H₂ gas as the only byproduct. researchgate.net This method is atom-economical and offers a direct route to oxalamides. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comacs.org The synthesis of N,N'-bis(phenyl)oxamides from anilines and oxalic acid has been successfully demonstrated under solvent-free microwave irradiation. researchgate.net The yield of the product was found to increase with an increase in irradiation power and by selecting an appropriate irradiation time. researchgate.net

This technique offers several advantages, including rapid and uniform heating, which can minimize the formation of byproducts and simplify purification. youtube.com The application of microwave-assisted synthesis to this compound could significantly improve the efficiency and environmental footprint of its production. tandfonline.comnih.gov

Table 3: Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages |

|---|---|---|

| Amidation of Diester Oxalates | Readily available starting materials. | Requires high temperatures and long reaction times. |

| Acylation with Oxalyl Chloride | High reactivity, faster reaction times. | Use of toxic and corrosive reagents. |

| H₂O₂-Promoted Oxidative Amidation | Green oxidant (H₂O₂), mild conditions, metal-free. researchgate.netgeneseo.edu | Primarily demonstrated for unsymmetrical oxamides. |

| Microwave-Assisted Synthesis | Rapid reactions, higher yields, solvent-free options. youtube.comresearchgate.net | Requires specialized equipment. |

Strategies for Functionalization and Derivatization of the Oxamide Core

The functionalization and derivatization of the this compound core can be approached through several synthetic strategies that target different components of the molecule. These strategies can be broadly categorized into modifications of the N-aryl (o-tolyl) groups, the N-alkyl (ethyl) groups, and the central oxamide backbone itself. While specific derivatization of this compound is not extensively documented in publicly available literature, the reactivity of its constituent functional groups provides a strong basis for predicting potential synthetic transformations.

The amide functionality in N-aryl amides is known to be an ortho-, para-directing group in electrophilic aromatic substitution reactions. Although it is less activating than a free amino group, this property can be harnessed to introduce a variety of substituents onto the o-tolyl rings. openstax.orglibretexts.orglibretexts.org The delocalization of the nitrogen lone pair into the adjacent carbonyl group moderates the reactivity, often allowing for more controlled, monosubstitution compared to the corresponding aniline. openstax.org

Potential electrophilic aromatic substitution reactions on the tolyl rings include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) or N,N'-dihalo-5,5-dimethylhydantoins, potentially activated by a Brønsted acid, could be employed for the halogenation of the aromatic rings. researchgate.net These halogenated derivatives can then serve as versatile intermediates for further transformations, such as cross-coupling reactions.

Nitration: The introduction of a nitro group (NO₂) is a common electrophilic aromatic substitution. masterorganicchemistry.com This functional group can be subsequently reduced to an amino group, allowing for a wide range of further derivatizations.

Friedel-Crafts Reactions: Acylation and alkylation reactions can be performed on N-arylamides. openstax.org For example, benzoylation of acetanilide (B955) proceeds efficiently, suggesting that similar reactions could be applied to the tolyl groups of the target oxamide, introducing new ketone or alkyl functionalities. openstax.org

Functionalization of the N-ethyl groups offers another avenue for derivatization. The carbons alpha to the amide nitrogen can be targeted for oxidation or substitution reactions. While direct oxidation of both geminal α-C-H bonds to a carbonyl is challenging, various methods for the functionalization of N-substituted amines have been developed.

The oxamide core itself, while generally stable, can participate in certain reactions. N,N'-disubstituted oxamides are known to act as ligands in coordination chemistry, which can in some cases activate the ligand for further reactions. Additionally, the amide bonds can be cleaved under harsh hydrolytic conditions, though this would lead to the decomposition of the core structure.

The following table summarizes potential derivatization reactions based on the known reactivity of the functional groups present in this compound.

| Functional Group Targeted | Reaction Type | Potential Reagents and Conditions | Potential Product Type |

| N-Aryl (o-tolyl) Group | Electrophilic Aromatic Substitution (Halogenation) | N-Bromosuccinimide (NBS), CCl₄ | Brominated N,N'-diaryl oxamide |

| N-Aryl (o-tolyl) Group | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitrated N,N'-diaryl oxamide |

| N-Aryl (o-tolyl) Group | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acylated N,N'-diaryl oxamide |

| N-Alkyl (Ethyl) Group | α-Oxidation | Oxoammonium salts | α-Keto-N-alkyl oxamide |

It is important to note that the specific outcomes of these reactions, including regioselectivity and yield, would need to be determined empirically for this compound. The steric hindrance from the ortho-methyl group and the N-ethyl group would likely play a significant role in directing the position of substitution on the aromatic ring and influencing the reactivity of the N-alkyl groups.

Advanced Structural Elucidation and Conformational Analysis of N,n Diethyl N,n Di O Tolyl Oxamide

Single Crystal X-ray Diffraction (SC-XRD) Studies

No published single-crystal X-ray diffraction data for N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide could be located. This technique is essential for definitively determining the solid-state structure of a molecule. Without these experimental results, a detailed analysis of its molecular conformation, crystallographic parameters, and specific bonding metrics is not possible.

Determination of Molecular Conformation

In the absence of SC-XRD data, the precise molecular conformation of this compound in the solid state is unknown. For similar oxamide (B166460) structures, an anti-periplanar configuration is often observed, where the two carbonyl groups of the oxamide bridge are oriented in opposite directions. However, this cannot be confirmed for the title compound without experimental validation.

Analysis of Crystallographic Parameters and Unit Cell Properties

Information regarding the crystallographic parameters, such as the unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group for this compound, is not available.

Investigation of Intramolecular and Intermolecular Bonding Distances and Angles

A quantitative analysis of intramolecular bond lengths and angles, as well as intermolecular interactions (like hydrogen bonding or π-stacking), is contingent on crystallographic data, which is currently unavailable.

Detailed Spectroscopic Characterization for Structural Confirmation

While NMR spectroscopy is a fundamental technique for structural confirmation, specific ¹H, ¹³C, and ¹⁵N NMR spectral data for this compound are not reported in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Detailed peak assignments, chemical shifts (δ), and coupling constants (J) for the proton, carbon-13, and nitrogen-15 nuclei of this compound have not been published. Such data would provide crucial insights into the electronic environment of the atoms within the molecule.

Conformational Preferences in Solution and Solid State

Without experimental NMR data, particularly from variable temperature studies or Nuclear Overhauser Effect (NOE) experiments, the conformational preferences of the molecule in solution cannot be determined. It is unknown whether the molecule exists in a single, preferred conformation or as a mixture of interconverting rotamers in different solvents.

Correlation of Chemical Shifts with Electronic Structure and Hydrogen Bonding

The electronic environment of a nucleus dictates its chemical shift in Nuclear Magnetic Resonance (NMR) spectroscopy. In this compound, the distribution of electrons is influenced by the electronegativity of atoms and the presence of aromatic systems. The amide carbonyl groups (C=O) are strongly electron-withdrawing, which deshields adjacent nuclei, causing their signals to appear at a lower field (higher ppm) in the NMR spectrum.

The protons of the ethyl groups (-CH2CH3) are influenced by the adjacent nitrogen atom. The methylene protons (-CH2) are directly bonded to the electronegative nitrogen, leading to a downfield shift compared to the methyl protons (-CH3). Similarly, the carbons of the ethyl groups will show a corresponding effect in the ¹³C NMR spectrum.

The o-tolyl groups introduce aromatic protons and carbons. The chemical shifts of these aromatic protons are influenced by the electron-donating methyl group and the electron-withdrawing amide functionality. The methyl group tends to shield the aromatic protons, particularly those in the ortho and para positions relative to it, shifting their signals to a higher field. Conversely, the amide group will deshield the aromatic protons. The interplay of these effects results in a complex splitting pattern in the aromatic region of the ¹H NMR spectrum.

Intramolecular hydrogen bonding is not expected to be a significant factor in the ground state structure of this molecule due to the absence of hydrogen bond donors. However, in the presence of protic solvents, intermolecular hydrogen bonding could occur at the carbonyl oxygen atoms, potentially influencing the chemical shifts of the carbonyl carbons and adjacent nuclei.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

The following table presents predicted ¹H NMR chemical shift ranges for this compound. These values are estimates based on typical ranges for similar functional groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet | ~7 |

| -CH₂- (ethyl) | 3.3 - 3.6 | Quartet | ~7 |

| -CH₃ (tolyl) | 2.2 - 2.4 | Singlet | N/A |

| Aromatic (H) | 7.0 - 7.4 | Multiplet | N/A |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

The following table presents predicted ¹³C NMR chemical shift ranges for this compound. These values are estimates.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | 12 - 15 |

| -C H₂- (ethyl) | 40 - 45 |

| -C H₃ (tolyl) | 17 - 21 |

| Aromatic (C -H) | 125 - 130 |

| Aromatic (C -N) | 140 - 145 |

| Aromatic (C -CH₃) | 135 - 140 |

| C =O (amide) | 165 - 170 |

Variable Temperature NMR for Dynamic Conformational Analysis

Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted. libretexts.org For a tertiary amide like this compound, this restricted rotation can lead to the non-equivalence of the two ethyl groups and the two o-tolyl groups at low temperatures.

Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. At low temperatures, where the rotation around the C-N amide bond is slow on the NMR timescale, separate signals may be observed for the diastereotopic methylene protons of the ethyl groups. As the temperature is increased, the rate of rotation increases. When the rate of interconversion between conformers becomes fast on the NMR timescale, the signals for the non-equivalent groups will broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures.

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the rate of the dynamic process and calculate the activation energy (ΔG‡) for the rotational barrier. This provides valuable insight into the conformational stability and flexibility of the molecule. For similar tertiary amides, the energy barrier for rotation around the C-N bond is typically in the range of 15-20 kcal/mol.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. tu-braunschweig.de The selection rules for IR and Raman activity differ: a vibrational mode is IR active if it results in a change in the molecular dipole moment, while it is Raman active if there is a change in the molecular polarizability. researchgate.net

For this compound, a key vibrational mode is the C=O stretching of the amide groups. This typically gives rise to a strong absorption band in the IR spectrum in the region of 1630-1680 cm⁻¹. spectroscopyonline.com The exact position of this band can be influenced by the electronic and steric effects of the substituents on the nitrogen atom.

Other important vibrational modes include:

C-N Stretching: The amide C-N bond has partial double bond character, and its stretching vibration is often coupled with other modes. It typically appears in the 1300-1400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and tolyl methyl groups appear in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: These vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending (scissoring, rocking) vibrations are found in the 1350-1470 cm⁻¹ range. Out-of-plane bending of aromatic C-H bonds can provide information about the substitution pattern of the benzene ring.

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. The symmetric C=C stretching of the aromatic rings and the C-C single bond of the oxamide backbone would be expected to show significant Raman intensity. nih.gov

Interactive Data Table: Predicted Vibrational Mode Assignments

The following table presents predicted key IR and Raman bands for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| Amide C=O Stretch | 1640 - 1680 | Very Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Aliphatic C-H Bend | 1350 - 1470 | Medium | Medium |

| Amide C-N Stretch | 1300 - 1400 | Medium | Weak |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The predicted monoisotopic mass for C₂₀H₂₄N₂O₂ is 324.1838 Da. uni.lu

In addition to the molecular ion peak, mass spectrometry, particularly with techniques like Electron Ionization (EI), induces fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. wikipedia.org For this compound, several characteristic fragmentation pathways can be predicted.

A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. nih.gov This can lead to the formation of an acylium ion. In this molecule, cleavage of the C-C bond of the oxamide core could occur, leading to a fragment corresponding to [C₁₀H₁₂NO]⁺.

Another typical fragmentation for tertiary amides involves cleavage of the C-N bond. nih.gov This would result in the loss of an ethyl radical or a larger fragment containing the N-ethyl-o-tolyl group. Alpha-cleavage next to the nitrogen atom in the ethyl group (loss of a methyl radical) is also a possible fragmentation pathway.

The o-tolyl group can also influence fragmentation. Cleavage of the benzylic C-N bond could occur, and subsequent rearrangements or fragmentations of the aromatic ring are possible.

Interactive Data Table: Predicted HRMS Fragments

The following table lists plausible fragment ions for this compound and their predicted exact masses.

| Proposed Fragment Structure | Predicted Exact Mass (m/z) | Plausible Origin |

| [C₂₀H₂₄N₂O₂]⁺ (Molecular Ion) | 324.1838 | Parent Molecule |

| [C₁₉H₂₁N₂O₂]⁺ | 309.1603 | Loss of CH₃ |

| [C₁₈H₁₉N₂O₂]⁺ | 295.1447 | Loss of C₂H₅ |

| [C₁₁H₁₂NO]⁺ | 174.0919 | Cleavage of amide C-N bond |

| [C₁₀H₁₂NO]⁺ | 162.0919 | Cleavage of oxamide C-C bond |

| [C₉H₁₀N]⁺ | 132.0813 | Fragment from N-ethyl-o-toluidine |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion from tolyl group |

Computational and Theoretical Investigations of N,n Diethyl N,n Di O Tolyl Oxamide

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. Methods such as Density Functional Theory (DFT) are widely used to provide a balance between accuracy and computational cost, making them suitable for molecules of this size.

DFT calculations are employed to determine the electronic configuration of N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide. These calculations yield crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge. In this compound, the electronegative oxygen atoms of the oxamide (B166460) core are expected to be regions of high electron density (red), while the hydrogen atoms of the amide and alkyl groups would show lower electron density (blue). This charge distribution governs how the molecule interacts with other polar molecules and its potential for hydrogen bonding.

Table 1: Predicted Electronic Properties from a Prototypical DFT Calculation

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

Note: The values in this table are illustrative examples of what a DFT calculation would yield and are based on typical results for similar organic molecules.

The flexibility of this compound arises from the potential for rotation around several single bonds: the C-C bond of the oxamide core, the C-N amide bonds, and the N-C bonds of the ethyl groups, as well as the bonds connecting the tolyl groups to the nitrogen atoms. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov

The oxamide core typically prefers a planar or near-planar antiperiplanar conformation to minimize steric hindrance and maximize conjugation. mdpi.com However, the bulky o-tolyl groups introduce significant steric strain, which can lead to non-planar geometries. Stereoelectronic effects, such as the interplay between orbital alignments and steric repulsion, dictate the preferred rotational angles (dihedrals) of the ethyl and tolyl substituents relative to the central oxamide plane. These conformational preferences are critical as they influence the molecule's crystal packing and its behavior in solution.

Quantum chemical calculations can predict spectroscopic data with a useful degree of accuracy. Theoretical vibrational frequencies, corresponding to infrared (IR) spectra, can be calculated to help assign experimental peaks to specific molecular motions, such as C=O stretching, N-H bending, and C-N stretching.

Furthermore, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. DFT methods have become particularly popular for predicting chemical shifts, often achieving high accuracy. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be determined and compared against experimental spectra to confirm the molecular structure. This is especially valuable for complex molecules where spectral assignment can be ambiguous.

Table 2: Example of Theoretical vs. Experimental NMR Chemical Shifts

| Atom | Theoretical ¹H Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 162.5 |

| Amide (N-H) | 8.1 | - |

| Aromatic (Tolyl C-H) | 7.2 - 7.5 | 125 - 138 |

| Ethyl (CH₂) | 3.4 | 40.1 |

Note: These values are representative examples for illustrative purposes.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

While quantum calculations are ideal for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms over time by applying classical mechanics, using a force field (like OPLS-AA) to define the interactions between atoms. researchgate.net

For this compound, MD simulations can reveal how the molecule behaves in different solvents. Key insights include:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar oxamide core and the nonpolar tolyl and ethyl groups.

Conformational Dynamics: How the molecule's shape fluctuates in solution, providing a dynamic view of the conformational landscape.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the amide N-H groups and solvent molecules.

These simulations are crucial for understanding properties like solubility and how the molecule interacts with other species in a solution environment.

Analysis of Intermolecular Interaction Energies and Hirshfeld Surfaces in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated around a molecule in the crystal, and the distance from the surface to the nearest nucleus inside and outside the surface is mapped with colors, highlighting close contacts.

H···H Contacts: A large percentage of the surface area, representing van der Waals forces.

O···H/H···O Contacts: Significant interactions corresponding to hydrogen bonds between the carbonyl oxygens and amide or alkyl hydrogens of neighboring molecules. nih.gov

C···H/H···C Contacts: Interactions involving the aromatic tolyl rings, which can contribute to crystal stability.

By calculating the interaction energies between molecular pairs, the electrostatic and dispersion forces that dominate the crystal packing can be quantified, providing a detailed understanding of the solid-state architecture. nih.gov

Table 3: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact Type | Percentage Contribution | Primary Interaction Force |

|---|---|---|

| H···H | ~45% | Van der Waals |

| O···H | ~25% | Hydrogen Bonding |

| C···H | ~20% | Van der Waals / Weak Hydrogen Bonding |

| C···C | ~5% | π-π Stacking (if present) |

Note: This table provides a typical distribution for a molecule with similar functional groups and is for illustrative purposes.

Coordination Chemistry and Metal Complexation with N,n Diethyl N,n Di O Tolyl Oxamide

Ligand Design Principles and Coordination Modes of Oxamide-Based Ligands

Information not available for N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide.

Synthesis and Characterization of Metal Complexes

Information not available for this compound.

Formation of Mononuclear and Polynuclear Coordination Compounds

Information not available for this compound.

Spectroscopic Signatures of Metal-Ligand Coordination

Information not available for this compound.

Structural Characterization of Coordination Geometry and Environment via SC-XRD

Information not available for this compound.

Electrochemical Properties and Redox Behavior of Oxamide-Metal Complexes

Information not available for this compound.

Magnetic Properties of Oxamide-Bridged Metal Complexes

Information not available for this compound.

Reactivity and Reaction Mechanisms of N,n Diethyl N,n Di O Tolyl Oxamide

Hydrolysis Mechanisms of Oxamide (B166460) Derivatives (Acid- and Base-Catalyzed Processes)

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamentally important reaction. For oxamide derivatives like N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide, this process can be catalyzed by either acid or base, typically requiring harsh conditions such as strong acids or bases and elevated temperatures due to the resonance stability of the amide bond. youtube.com

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen. youtube.comyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com The subsequent steps involve nucleophilic addition, proton transfer, and elimination of the amine as a leaving group.

The general mechanism for the acid-catalyzed hydrolysis of a generic amide is as follows:

Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), which makes the carbonyl carbon more electrophilic. youtube.comyoutube.com

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine). youtube.com

Elimination of the amine: The lone pair on the hydroxyl oxygen reforms the carbonyl double bond, leading to the expulsion of the amine. youtube.com

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final carboxylic acid product. youtube.com

In the case of this compound, this process would occur at both amide linkages, ultimately yielding oxalic acid, ethylamine, and o-toluidine. The reaction is generally not reversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com

Base-Catalyzed Hydrolysis

In a basic medium, the hydrolysis of an amide proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. khanacademy.org This is generally a slower process than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation.

The general mechanism for the base-catalyzed hydrolysis of a generic amide is as follows:

Nucleophilic attack by hydroxide: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen. mdpi.com

Elimination of the amide anion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide as an anion (a very poor leaving group). This is typically the rate-determining step. mdpi.com

Protonation of the amide anion: The expelled amide anion is a strong base and is immediately protonated by the carboxylic acid formed in the previous step, or by the solvent. This acid-base reaction drives the equilibrium towards the products. khanacademy.org

For this compound, base-catalyzed hydrolysis would result in the formation of oxalate (B1200264) (the salt of oxalic acid), ethylamine, and o-toluidine. The steric hindrance from the o-tolyl groups might slightly impede the rate of hydrolysis.

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of Amides

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) and heat | Strong base (e.g., NaOH, KOH) and heat |

| Initial Step | Protonation of the carbonyl oxygen youtube.comyoutube.com | Nucleophilic attack by hydroxide ion mdpi.com |

| Nucleophile | Water youtube.com | Hydroxide ion khanacademy.org |

| Leaving Group | Amine (protonated form) youtube.com | Amide anion (protonated in a subsequent step) khanacademy.org |

| Products | Carboxylic acid and ammonium (B1175870) salt | Carboxylate salt and amine |

| Reversibility | Generally irreversible youtube.com | Generally irreversible due to the final acid-base step khanacademy.org |

Reduction Chemistry and Pathways (e.g., Lithium Aluminum Hydride Reduction of Amide Bonds)

Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Unlike the reduction of other carbonyl compounds, the reduction of an amide with LiAlH₄ replaces the carbonyl oxygen with two hydrogen atoms. youtube.com

The mechanism for the reduction of a tertiary amide, such as the ones present in this compound, with LiAlH₄ involves the following key steps:

Hydride attack: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Coordination and elimination: The oxygen atom of the tetrahedral intermediate coordinates to the aluminum species (AlH₃). This makes the oxygen a good leaving group. The lone pair on the nitrogen atom then helps to expel the O-AlH₃ group, forming an iminium ion intermediate.

Second hydride attack: A second equivalent of hydride attacks the electrophilic carbon of the iminium ion, leading to the final amine product. youtube.com

Applying this to this compound, both amide groups would be reduced. The expected product of the complete reduction with LiAlH₄ would be N,N'-diethyl-N,N'-di(o-tolyl)ethane-1,2-diamine.

Table 2: Reduction of Amides with LiAlH₄

| Reactant Functional Group | Product Functional Group | Key Mechanistic Feature |

|---|---|---|

| Aldehyde | Primary Alcohol | Nucleophilic addition of hydride youtube.com |

| Ketone | Secondary Alcohol | Nucleophilic addition of hydride youtube.com |

| Ester | Primary Alcohol | Nucleophilic acyl substitution followed by reduction masterorganicchemistry.com |

| Carboxylic Acid | Primary Alcohol | Deprotonation followed by reduction masterorganicchemistry.com |

| Amide | Amine | Formation of an iminium ion intermediate youtube.comyoutube.com |

Mechanisms of C-N Bond Cleavage in Oxamide Structures under Specific Conditions

Cleavage of the C-N bond in amides is a challenging transformation due to the high stability of the amide bond, which has partial double bond character due to resonance. However, under specific and often harsh conditions, C-N bond cleavage can be achieved. This is distinct from hydrolysis, which involves cleavage of the C(O)-N bond.

For instance, transition-metal-free reductive cleavage of C-N bonds in certain strained cyclic amides has been demonstrated using solvated electrons. nih.gov This type of reaction proceeds via a single-electron transfer mechanism. nih.gov It is conceivable that under potent reductive conditions, the C-N bonds in the oxamide structure could be susceptible to cleavage, although this would likely require significant energy input.

Oxidative C-N bond cleavage is another possibility, often proceeding through the formation of an iminium ion intermediate, which can then be hydrolyzed. researchgate.net However, the presence of the electron-rich tolyl groups might favor electrophilic substitution on the aromatic ring over oxidation at the nitrogen or adjacent carbons.

Investigation of Other Electrophilic and Nucleophilic Reactions at the Oxamide Moiety

The oxamide moiety in this compound presents several sites for potential electrophilic and nucleophilic attack.

Nucleophilic Reactions:

The primary sites for nucleophilic attack are the two carbonyl carbons of the oxamide group. libretexts.org As discussed in the context of hydrolysis and reduction, strong nucleophiles can add to the carbonyl group, leading to tetrahedral intermediates. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. Besides hydroxide and hydride, other strong nucleophiles like organometallic reagents (e.g., Grignard reagents) could potentially react at the carbonyl centers. However, the reaction with Grignard reagents can be complex, as they can also act as bases and deprotonate any acidic protons if present.

Electrophilic Reactions:

The lone pairs of electrons on the nitrogen atoms of the oxamide could theoretically act as nucleophiles and react with strong electrophiles. However, the delocalization of these lone pairs into the adjacent carbonyl groups significantly reduces their nucleophilicity. youtube.com

The more likely sites for electrophilic attack are the o-tolyl groups. The tolyl group is an activated aromatic ring due to the electron-donating methyl group. Therefore, this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation on the aromatic rings. libretexts.orgmasterorganicchemistry.com The directing effect of the methyl group and the N-acyl group would influence the position of substitution on the tolyl rings.

Table 3: Summary of Potential Reactivity of this compound

| Reaction Type | Reactive Site(s) | Potential Reagents | Likely Product(s) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Carbonyl carbons | H₃O⁺, heat | Oxalic acid, Ethylamine, o-Toluidine |

| Base-Catalyzed Hydrolysis | Carbonyl carbons | NaOH, heat | Oxalate salt, Ethylamine, o-Toluidine |

| Reduction | Carbonyl groups | LiAlH₄ | N,N'-diethyl-N,N'-di(o-tolyl)ethane-1,2-diamine |

| Electrophilic Aromatic Substitution | o-Tolyl rings | HNO₃/H₂SO₄, Br₂, SO₃, R-Cl/AlCl₃ | Substituted tolyl derivatives |

| Nucleophilic Acyl Addition | Carbonyl carbons | Grignard reagents | Complex mixture, potential for addition products |

Supramolecular Chemistry and Self Assembly Behavior of N,n Diethyl N,n Di O Tolyl Oxamide

Hydrogen Bonding Networks and Their Role in Supramolecular Assembly

Hydrogen bonding is a cornerstone of supramolecular chemistry, providing the directional and specific interactions necessary to guide molecules into organized structures. The oxamide (B166460) functional group is an excellent participant in hydrogen bonding, a property that is central to the self-assembly of N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide.

The oxamide core is characterized by two amide groups, each containing a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This arrangement makes the oxamide moiety self-complementary, meaning it can readily form hydrogen bonds with other oxamide molecules. In many crystalline oxamides, this leads to the formation of robust, linear tapes or ribbons where molecules are linked by intermolecular N-H···O=C hydrogen bonds. This self-complementarity is a powerful tool in designing predictable supramolecular structures.

Crystal Engineering Principles Applied to Oxamide Derivatives

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable hydrogen-bonding behavior of the oxamide group makes it an excellent synthon for crystal engineering. By systematically modifying the substituents on the nitrogen atoms, it is possible to control the crystal packing and, consequently, the material's properties.

For this compound, the principles of crystal engineering would focus on how the ethyl and o-tolyl groups direct the assembly of the hydrogen-bonded oxamide chains. The o-tolyl groups, with their methyl substituent in the ortho position, can significantly influence the dihedral angle between the phenyl ring and the amide plane. This, in turn, can affect the efficiency of crystal packing and may lead to the inclusion of solvent molecules or the formation of polymorphic structures. The table below illustrates typical hydrogen bond parameters found in related oxamide crystal structures, which would be expected to be similar for this compound.

| Interaction | Typical Distance (Å) | Typical Angle (°) |

| N-H···O | 2.8 - 3.2 | 150 - 180 |

| C-H···O | 3.0 - 3.5 | 120 - 160 |

| π-π stacking | 3.3 - 3.8 | - |

This table presents typical ranges for intermolecular interactions in crystalline oxamide derivatives, providing a basis for predicting the crystal structure of this compound.

Design and Application in Low Molecular Weight Organic Gelators (LMWGs)

Low molecular weight organic gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. Oxamide derivatives have been widely explored as effective LMWGs due to their strong and directional hydrogen bonding capabilities, which promote the formation of the necessary fibrous networks.

The gelation ability of this compound would depend on its ability to form extended, anisotropic (fiber-like) aggregates in a given solvent. The balance between the hydrogen bonding of the oxamide core and the solubility conferred by the ethyl and o-tolyl groups is critical. The bulky o-tolyl groups might enhance gelation by preventing the molecules from packing too efficiently into a crystal, thus favoring the formation of long, entangled fibers. However, excessive steric hindrance could also disrupt the hydrogen bonding necessary for fiber formation. The choice of solvent would also be crucial, as it must be able to solvate the molecule to some extent without completely disrupting the self-assembly process.

Investigation of Host-Guest Interactions and Molecular Recognition

The structured cavities and surfaces created by the supramolecular assembly of molecules can be used to bind other molecules in a host-guest relationship. This process, known as molecular recognition, is fundamental to many biological and chemical processes. The self-assembled structures of oxamide derivatives can potentially act as hosts for small guest molecules.

Applications of N,n Diethyl N,n Di O Tolyl Oxamide in Advanced Materials Science

Role as Building Blocks in the Synthesis of Functional Polymeric Materials

The oxamide (B166460) functional group is a powerful motif in polymer chemistry, primarily due to its ability to form strong, directional hydrogen bonds. This intermolecular interaction can lead to the self-assembly of polymer chains, resulting in materials with highly ordered structures and enhanced thermal and mechanical properties. Polyamides and segmented copolymers containing oxamide units have been shown to form well-defined, physically cross-linked networks that behave as thermoplastic elastomers. psu.edu

While specific polymerization studies involving N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide as a monomer have not been reported in the literature, its structure suggests potential as a building block for functional polymers. The two secondary amine groups could theoretically be reacted with appropriate comonomers, such as diacyl chlorides or diisocyanates, to form polyamide or polyurea chains, respectively.

The incorporation of the this compound unit into a polymer backbone would be expected to influence the material's properties in several ways:

Hydrogen Bonding: The oxamide core would introduce regular, strong hydrogen bonding sites, potentially leading to high melting points and good mechanical strength. psu.eduresearchgate.net

Solubility and Processability: The presence of the o-tolyl and ethyl groups could enhance the solubility of the resulting polymer in organic solvents compared to unsubstituted oxamide polymers, which are often intractable. This could improve processability for film casting or fiber spinning.

Morphology: The steric hindrance from the ortho-methyl group on the tolyl rings would likely influence the packing of the polymer chains, potentially disrupting crystallinity to create more amorphous or semi-crystalline materials with tailored properties.

The synthesis of polyamides from oxamide-containing diamines is a well-established field, often resulting in materials with high thermal stability and low water absorption. rsc.org For example, segmented poly(ether amide)s with uniform oxalamide-based hard segments demonstrate good thermal and mechanical properties suitable for thermoplastic elastomers. psu.edu The systematic variation of the components in such polymers allows for fine-tuning of their properties.

Table 1: Potential Polymer Properties Influenced by this compound

| Feature | Potential Influence of the Monomer |

| Thermal Stability | The oxamide core can impart high thermal stability due to strong hydrogen bonding. |

| Mechanical Strength | Interchain hydrogen bonding can lead to high tensile strength and modulus. |

| Solubility | The diethyl and o-tolyl groups may improve solubility in organic solvents. |

| Morphology | Steric hindrance from the o-tolyl groups could control the degree of crystallinity. |

Utilization in Electrochemical Energy Storage Systems (e.g., Organic Electrode Materials for Batteries)

Organic electrode materials are gaining significant attention as potential alternatives to conventional inorganic materials in rechargeable batteries due to their structural diversity, flexibility, and potentially lower environmental impact. ajchem-a.com Carbonyl compounds, in particular, are a promising class of organic electrode materials because the C=O double bond can act as a redox-active site, reversibly storing charge. ajchem-a.com

One of the major challenges for small-molecule organic electrodes is their tendency to dissolve in the liquid electrolytes used in batteries, which leads to rapid capacity fading and poor cycle life. A key strategy to overcome this is to design molecules that are inherently insoluble in the electrolyte, often by promoting strong intermolecular interactions such as hydrogen bonding or by polymerizing the active molecules. ajchem-a.comcolorado.edu

This compound possesses features that make it an interesting, albeit unexplored, candidate for an organic electrode material:

Redox-Active Core: The oxamide moiety contains two carbonyl groups that could potentially serve as redox centers for electrochemical energy storage.

Potential for Low Solubility: The combination of intermolecular hydrogen bonding through the oxamide group and the bulky, hydrophobic nature of the tolyl substituents could significantly reduce the molecule's solubility in common battery electrolytes.

Structural Stability: The amide bonds within the oxamide structure are generally robust, which could contribute to the stability of the electrode during repeated charging and discharging cycles.

While the direct electrochemical properties of this specific oxamide have not been documented, research on other amide- and imide-based systems has shown promise. For instance, polyimides have been demonstrated as versatile electrode materials for both lithium-ion and sodium-ion batteries, exhibiting high capacity and good cycling stability. arxiv.org The fundamental principle relies on the reversible redox reactions of the carbonyl groups within the polymer structure. Therefore, it is conceivable that this compound could function as a molecular building block for a redox-active polymer or be used as a small-molecule electrode if its insolubility is sufficient.

Table 2: Hypothetical Electrochemical Profile of this compound as an Electrode Material

| Parameter | Hypothetical Characteristic | Rationale |

| Redox-Active Site | Carbonyl groups of the oxamide core | Common feature in organic electrode materials. |

| Solubility in Electrolyte | Potentially low | Promoted by intermolecular hydrogen bonding and bulky tolyl groups. |

| Electrochemical Stability | Potentially high | Robust amide linkages. |

| Specific Capacity | Dependent on the number of electrons transferred per molecule | Theoretical capacity would be based on the redox activity of the two carbonyls. |

Potential for Inclusion in Energetic Materials Formulations

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. Key characteristics of such materials include a high heat of formation, high density, and an optimal oxygen balance, which dictates the degree to which the molecule can sustain its own combustion.

The parent compound, oxamide ((CONH₂)₂), has found niche applications in energetic formulations, not as a primary explosive, but as a stabilizer for nitrocellulose and, more notably, as a high-performance burn rate suppressant in composite rocket propellants. rsc.org Its slow, controlled decomposition at high temperatures helps to moderate the combustion of the main propellant. The thermal decomposition of oxamide has been studied and is known to release cyanogen. rsc.orgmdpi.comrsc.org

To evaluate the potential of this compound in this field, its oxygen balance (Ω) is a critical parameter. The oxygen balance is calculated as: Ω(%) = [-1600 * (2C + H/2 - O) / M_w] For C₂₀H₂₄N₂O₂, the molecular weight (M_w) is 324.42 g/mol . Ω(%) = [-1600 * (2*20 + 24/2 - 2) / 324.42 = -246.6%]

This highly negative oxygen balance indicates that the compound is severely oxygen-deficient and would act as a fuel, not as a standalone energetic material. It cannot sustain its own combustion without a significant amount of an external oxidizer.

Despite its poor oxygen balance, it could be explored for applications similar to unsubstituted oxamide:

Burn Rate Modifier: The thermal decomposition characteristics of this compound, influenced by its bulkier substituents, could potentially be harnessed to modify the burn rate of solid propellants. The ethyl and tolyl groups would likely alter its decomposition temperature and the nature of the gaseous products compared to simple oxamide.

Fuel Component in Propellants: Due to its high carbon and hydrogen content, it could be considered as a fuel component in formulations where a specific energy output and burn rate are desired.

Binder or Plasticizer: The compound's molecular structure might allow it to act as a plasticizer or part of a binder system in certain energetic formulations, although its compatibility and performance would need to be experimentally determined.

It is important to note that there is no published research indicating that this compound has been synthesized or tested for energetic material applications.

Exploration in Liquid Crystal Systems (due to hydrogen bonding capabilities)

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The formation of liquid crystalline phases is highly dependent on molecular shape and intermolecular interactions. Hydrogen bonding is a particularly powerful tool in designing liquid crystals, as it provides a strong and directional interaction that can drive the self-assembly of molecules into the ordered structures required for mesophase formation. frontiersin.org

The oxamide group is an excellent hydrogen-bonding motif for the construction of supramolecular liquid crystals and organogels. rsc.orgresearchgate.net The two amide N-H groups can act as hydrogen bond donors, while the two carbonyl C=O groups act as acceptors. This allows for the formation of extended, linear chains or networks of molecules, which is a key prerequisite for the formation of calamitic (rod-like) or discotic (disk-like) liquid crystal phases.

This compound has a compelling molecular architecture for the potential formation of liquid crystalline phases:

Strong Self-Assembly Motif: The central oxamide unit provides a robust, directional hydrogen-bonding capability to drive the formation of ordered supramolecular structures.

Anisotropic Molecular Shape: The molecule possesses a rigid core (the oxamide and phenyl rings) and flexible peripheral groups (the ethyl chains), which is a common feature of liquid crystalline molecules.

Tuning of Molecular Packing: The presence of the ethyl and, particularly, the o-tolyl groups will significantly influence how the molecules pack. The ortho-methyl group on the phenyl rings will create a twisted or non-planar conformation. Such "bent-core" or twisted molecular shapes are known to give rise to a rich variety of liquid crystal phases, including chiral phases even from achiral molecules.

While this specific compound has not been reported as a liquid crystal, numerous studies on other N,N'-disubstituted oxamides and related structures demonstrate the viability of this approach. For example, studies on N,N'-bis(2-hydroxyphenyl)oxamide have shown that intramolecular hydrogen bonding plays a key role in defining its conformation. researchgate.net The interplay between intermolecular and intramolecular hydrogen bonding, along with the steric effects of the substituents, would be critical in determining whether this compound exhibits liquid crystalline behavior and the nature of any such phases.

Advanced Analytical Methodologies for the Detection and Characterization of N,n Diethyl N,n Di O Tolyl Oxamide in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of chemical analysis, allowing for the separation of components within a mixture. This separation is vital for both assessing the purity of the final product and for monitoring the conversion of reactants to products during a synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally sensitive organic compounds. In the context of N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide, HPLC would be the method of choice for determining its purity with high precision and for identifying and quantifying any impurities or degradation products.

The methodology typically involves a reverse-phase setup, where a nonpolar stationary phase (like a C8 or C18 silica (B1680970) column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). cdc.gov A UV detector is commonly employed for detection, as the aromatic rings within the tolyl groups of the molecule are expected to absorb UV light at a characteristic wavelength. cdc.gov

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in the sample is then compared against this curve to determine its exact concentration. This is essential for creating a profile of the compound's purity. By analyzing samples subjected to stress conditions (e.g., heat, light, humidity), HPLC can also separate and help identify potential degradation products, providing insight into the compound's stability. While specific methods for this compound are not detailed in the literature, methods developed for similar compounds like N,N-Diethyl-m-toluamide (DEET) demonstrate the utility of reverse-phase HPLC with UV detection for quantification in various matrices. cdc.govivami.com

Table 1: Illustrative HPLC Purity Analysis Data for a Synthesized Batch of this compound This table is a hypothetical representation of typical HPLC data.

| Peak ID | Retention Time (min) | Peak Area | % Area | Identification |

| 1 | 2.54 | 15,234 | 0.85 | Starting Material Impurity |

| 2 | 4.12 | 8,990 | 0.50 | Unidentified Byproduct |

| 3 | 7.89 | 1,765,005 | 98.55 | This compound |

| 4 | 9.03 | 1,791 | 0.10 | Degradation Product |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. thieme.de It allows a chemist to quickly visualize the consumption of starting materials and the formation of the product.

In the synthesis of this compound, small aliquots of the reaction mixture would be taken at regular intervals and spotted onto a TLC plate (typically silica gel). The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). The separation occurs as the eluent moves up the plate by capillary action, carrying the components of the mixture at different rates based on their polarity and affinity for the stationary phase. By spotting the starting materials and the reaction mixture on the same plate, one can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. This provides a qualitative assessment of when the reaction is complete, helping to determine the optimal reaction time and preventing the formation of byproducts from prolonged reaction times. thieme.de

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing a much more powerful tool for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the analysis of volatile and thermally stable compounds. nih.gov In the context of this compound, GC-MS would be particularly useful for identifying volatile impurities, residual solvents, or volatile side products from its synthesis. google.com

In GC-MS, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a long capillary column. The column separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This produces a unique mass spectrum for each component, which acts as a "molecular fingerprint" that can be compared against spectral libraries for positive identification. nih.gov While the target compound itself may have a high boiling point, GC-MS is invaluable for ensuring the absence of low-molecular-weight contaminants.

For comprehensive characterization of the main compound and any non-volatile byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov It combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for analyzing compounds that are not suitable for GC, such as this compound.

The LC separates the components of the mixture, which are then introduced into the MS source. The mass spectrometer provides the molecular weight of the parent compound, which is a critical piece of data for confirming its identity. Furthermore, by inducing fragmentation, MS/MS experiments can provide structural information about the molecule, helping to confirm its connectivity. nih.gov LC-MS is also highly effective for identifying unknown impurities or degradation products, as the mass spectrometer can provide molecular weight and fragmentation data even for compounds that are not commercially available as standards. cdc.gov

Thermal Analysis Techniques for Structural Rearrangements

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are crucial for understanding the thermal stability and decomposition profile of a material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). openaccessjournals.com This technique is fundamental for assessing the thermal stability of a compound like this compound. The output from a TGA experiment is a thermogram, which plots the percentage of initial mass remaining against temperature.

A sharp drop in mass on the thermogram indicates a decomposition event. The temperature at which this mass loss begins provides a measure of the compound's thermal stability. mdpi.com TGA can reveal whether decomposition occurs in a single step or multiple steps and can be used to determine the amount of non-volatile residue remaining at high temperatures. researchgate.net This information is critical in material science applications where the compound might be subjected to high temperatures during processing or use. Coupling the TGA instrument to a mass spectrometer (TGA-MS) can further enhance the analysis by identifying the gaseous products evolved during decomposition. openaccessjournals.com

Table 2: Illustrative TGA Data for this compound This table is a hypothetical representation of typical TGA data under a nitrogen atmosphere.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 25 - 280 | < 0.5% | Stable, minor loss of adsorbed moisture |

| 280 - 350 | 98.2% | Onset of major thermal decomposition |

| > 350 | - | |

| Final Residue @ 600°C | 1.3% | Charred residue |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental insight into the elemental composition of a newly synthesized compound. This process is crucial for verifying the empirical formula of a substance and, by extension, confirming its molecular formula in conjunction with molecular weight data. For a specific target molecule like this compound, elemental analysis serves as a primary method to validate that the synthesized product possesses the correct ratio of carbon, hydrogen, nitrogen, and oxygen, thereby confirming its stoichiometry.

The most common method for determining the elemental composition of an organic compound is combustion analysis. wikipedia.org In this destructive but highly informative technique, a precisely weighed sample of the compound is burned in an excess of oxygen. The combustion process converts all carbon into carbon dioxide (CO2), all hydrogen into water (H2O), and all nitrogen into nitrogen gas or nitrogen oxides. wikipedia.orgvaia.com These combustion products are then collected in separate absorption traps and quantified. By measuring the mass of the CO2 and H2O produced, the mass and percentage of carbon and hydrogen in the original sample can be calculated. preparatorychemistry.com Modern elemental analyzers, often called CHN analyzers, automate this process and can also determine the nitrogen content. wikipedia.org The oxygen content is typically determined by difference, by subtracting the calculated percentages of C, H, and N from 100%.

For this compound, the theoretical elemental composition is calculated from its molecular formula, C20H24N2O2. sigmaaldrich.com The molecular weight of the compound is 324.42 g/mol . sigmaaldrich.com Based on this, the expected weight percentages of each element can be determined with high precision.

The table below outlines the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Atoms in Molecule | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 20 | 240.22 | 74.05 |

| Hydrogen | H | 1.008 | 24 | 24.192 | 7.46 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 8.63 |

| Oxygen | O | 15.999 | 2 | 31.998 | 9.86 |

| Total | 324.424 | 100.00 |

In a research context, the data obtained from an experimental elemental analysis of a synthesized batch of this compound would be compared against these theoretical values. Scientific journals typically require that the experimentally determined values for carbon, hydrogen, and nitrogen be within ±0.4% of the calculated theoretical values to be considered as evidence of purity. cardiff.ac.uk

For instance, in the characterization of similar N,N'-disubstituted oxamides like N,N′-dibutyloxamide, researchers publish a direct comparison of their findings. mdpi.com A hypothetical presentation of such results for this compound is shown below to illustrate this verification process.

Table 2: Comparison of Theoretical and Illustrative Experimental Elemental Analysis Data

| Element | Theoretical % | Experimental % (Illustrative) | Difference % |

|---|---|---|---|

| Carbon (C) | 74.05 | 74.21 | +0.16 |

| Hydrogen (H) | 7.46 | 7.39 | -0.07 |

| Nitrogen (N) | 8.63 | 8.55 | -0.08 |

A close agreement between the experimental and theoretical percentages, as illustrated in Table 2, would provide strong evidence that the synthesized compound is indeed this compound and that it possesses a high degree of purity. Any significant deviation from these values could indicate the presence of impurities, residual solvent, or that an entirely different compound was formed. Thus, elemental analysis is an indispensable tool for the stoichiometric verification of this compound in any research setting.

Future Research Directions and Outlook for N,n Diethyl N,n Di O Tolyl Oxamide

Exploration of Novel Synthetic Pathways with Improved Atom Economy and Environmental Impact

The traditional synthesis of N,N'-disubstituted oxamides often involves the reaction of an amine with a derivative of oxalic acid, such as diethyl oxalate (B1200264) or oxalyl chloride. mdpi.commdpi.com While effective, these methods can present challenges in terms of atom economy and the use of hazardous reagents. Future research should prioritize the development of more sustainable synthetic routes to N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide.

A promising avenue lies in the catalytic carbonylation of the corresponding amines, a method that has shown success for other N,N'-dialkyloxamide derivatives. mdpi.com This approach would enhance atom economy by incorporating carbon monoxide directly into the molecule. Another area of exploration could be the development of one-pot synthesis strategies that minimize waste and simplify purification processes. researchgate.net The principles of green chemistry, such as the use of renewable solvents and energy-efficient reaction conditions, should be central to these investigations. A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

| Amine + Diethyl Oxalate | Readily available starting materials | Moderate atom economy, potential for side reactions |

| Amine + Oxalyl Chloride | High reactivity | Use of a hazardous reagent, generation of HCl byproduct |

| Catalytic Carbonylation of Amines | High atom economy, direct incorporation of CO | Requires specialized catalytic systems and conditions |

| One-Pot Synthesis | Reduced waste, simplified purification | Optimization of reaction conditions for multiple steps |

Development of this compound-Based Catalytic Systems

The inherent structural features of N,N'-disubstituted oxamides, particularly their ability to act as ligands, suggest a significant potential for this compound in catalysis. The nitrogen and oxygen atoms of the oxamide (B166460) core can coordinate with metal centers, creating catalysts for a variety of organic transformations. N,N'-substituted oxamides have been utilized as supporting ligands in copper-catalyzed amination and amidation reactions. wikipedia.org

Future research should focus on synthesizing and characterizing metal complexes of this compound. The steric bulk and electronic properties imparted by the o-tolyl and ethyl groups could lead to unique catalytic activities and selectivities. Investigations into their efficacy in reactions such as cross-coupling, oxidation, and asymmetric synthesis could unveil novel catalytic applications. The development of both homogeneous and heterogeneous catalytic systems based on this ligand would be a key research direction.

Integration into Advanced Supramolecular Architectures with Tunable Properties

The oxalamide moiety is a well-established building block in supramolecular chemistry due to its capacity for forming robust and predictable hydrogen bonding networks. mdpi.com This self-assembly behavior can be harnessed to construct complex, ordered structures such as gels, liquid crystals, and porous organic frameworks.

The specific substitution pattern of this compound, with its combination of flexible ethyl groups and rigid tolyl groups, offers intriguing possibilities for controlling the morphology and properties of the resulting supramolecular assemblies. Research in this area should explore the self-assembly of this molecule in various solvents and under different conditions. The goal would be to create materials with tunable properties, such as mechanical strength, optical response, or guest-binding capabilities, by modulating the intermolecular interactions.

Predictive Modeling for Rational Design of Derivatives with Targeted Characteristics

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. shd-pub.org.rs In the context of this compound, predictive modeling can provide valuable insights into its structure-property relationships and guide the rational design of derivatives with specific functionalities.

Future research should employ techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations to investigate the conformational preferences, electronic properties, and intermolecular interactions of this molecule. researchgate.netkg.ac.rs This in-silico approach can be used to predict how modifications to the ethyl and tolyl substituents would affect its catalytic activity, self-assembly behavior, or biological interactions. Such computational studies would enable a more targeted and efficient approach to synthesizing derivatives with desired characteristics, reducing the need for extensive empirical screening.

Investigation of Emerging Applications in Interdisciplinary Fields

The versatile chemical nature of oxamide derivatives hints at a broad range of potential applications for this compound in various interdisciplinary fields. The structural motifs present in this compound are found in molecules with interesting biological activities and material properties.

For instance, various oxamide and hydrazone derivatives have been investigated for their potential as anticancer agents. nih.gov Future studies could explore the cytotoxic effects of this compound and its derivatives against various cancer cell lines. Furthermore, the ability of N,N-disubstituted amides to extract metal ions suggests potential applications in areas such as hydrometallurgy and waste remediation. acs.org The unique substitution pattern of the target compound may lead to selective metal-binding properties. Other potential areas of investigation include its use as a stabilizer for polymers or as a component in advanced materials with specific optical or electronic properties. google.com

Q & A